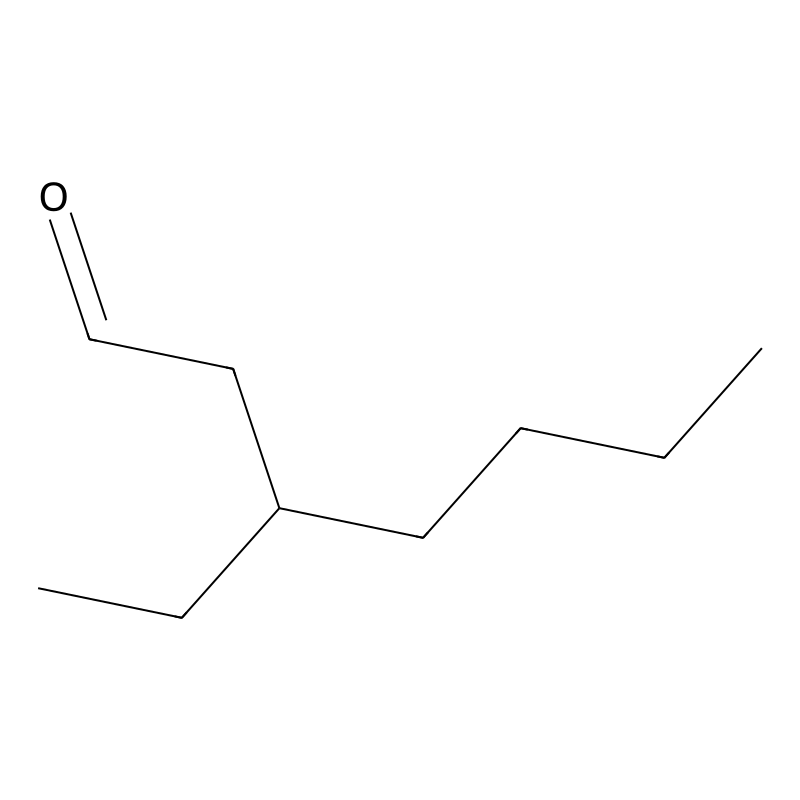3-Ethylheptanal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Ethylheptanal is characterized by its distinct odor, which is often described as fruity or floral. The compound's structure can be represented as follows:
- Structural Formula:
textCH3-CH2-CH(CH2-CH3)-CH2-CHO
This indicates that the ethyl group is attached to the third carbon of the heptanal chain, contributing to its unique chemical behavior and reactivity.
- Oxidation: Aldehydes can be oxidized to form carboxylic acids. For 3-Ethylheptanal, this reaction would yield 3-Ethylheptanoic acid.
- Reduction: It can be reduced to form 3-Ethylheptanol when treated with reducing agents like lithium aluminum hydride.
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, such as alcohols and amines, forming hemiacetals or imines respectively .
Several methods exist for synthesizing 3-Ethylheptanal:
- Alkylation of Aldehydes: One common method involves the alkylation of heptanal using ethyl bromide in the presence of a base.
- Oxidation of Alcohols: 3-Ethylheptanol can be oxidized using oxidizing agents like chromic acid or potassium permanganate.
- Friedel-Crafts Acylation: This method involves acylating an aromatic compound with acetic anhydride followed by hydrolysis to yield the desired aldehyde .
3-Ethylheptanal has several applications across different industries:
- Fragrance Industry: Due to its pleasant odor, it is used in perfumes and scented products.
- Flavoring Agents: It may be used as a flavoring agent in food products.
- Chemical Intermediates: The compound serves as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Research on the interaction of 3-Ethylheptanal with other compounds is still emerging. Its interactions are primarily studied in relation to its reactivity as an aldehyde. For instance, it may react with nucleophiles in biological systems, influencing metabolic pathways or contributing to flavor profiles when used in food products.
Several compounds share structural similarities with 3-Ethylheptanal. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Heptanal | C7H14O | Straight-chain aldehyde |
| 2-Ethylhexanal | C8H16O | Ethyl group on second carbon |
| 4-Methylhexanal | C8H16O | Methyl group on fourth carbon |
| Nonanal | C9H18O | Straight-chain aldehyde |
Uniqueness of 3-Ethylheptanal
What sets 3-Ethylheptanal apart from these similar compounds is its specific branching at the third carbon position, which influences both its physical properties and reactivity. This unique structure contributes to its distinctive odor and potential applications in flavoring and fragrance.








